molecular formula C23H23N7O3 B3862874 6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B3862874
M. Wt: 445.5 g/mol
InChI Key: DMBNPDBHMPDUSZ-QFEZKATASA-N
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Description

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, including the formation of intermediate compounds and subsequent coupling reactions. One common synthetic route involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as furan-2-ylmethylamine and 4-methoxybenzaldehyde. These intermediates are synthesized through standard organic reactions such as amination and aldehyde formation.

    Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired triazine derivative. This involves the use of reagents such as triazine derivatives, catalysts, and solvents under controlled reaction conditions. .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted triazine compounds.

Scientific Research Applications

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • **6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to other triazine derivatives, this compound exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-31-18-9-5-16(6-10-18)14-25-30-23-28-21(24-15-20-4-3-13-33-20)27-22(29-23)26-17-7-11-19(32-2)12-8-17/h3-14H,15H2,1-2H3,(H3,24,26,27,28,29,30)/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBNPDBHMPDUSZ-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 3
Reactant of Route 3
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 4
Reactant of Route 4
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 5
Reactant of Route 5
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Reactant of Route 6
Reactant of Route 6
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

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